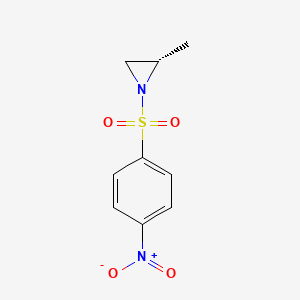

(S)-2-Methyl-1-(4-nitrobenzenesulfonyl)aziridine

CAS No.: 374783-78-5

Cat. No.: VC4944561

Molecular Formula: C9H10N2O4S

Molecular Weight: 242.25

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 374783-78-5 |

|---|---|

| Molecular Formula | C9H10N2O4S |

| Molecular Weight | 242.25 |

| IUPAC Name | (2S)-2-methyl-1-(4-nitrophenyl)sulfonylaziridine |

| Standard InChI | InChI=1S/C9H10N2O4S/c1-7-6-10(7)16(14,15)9-4-2-8(3-5-9)11(12)13/h2-5,7H,6H2,1H3/t7-,10?/m0/s1 |

| Standard InChI Key | IPKIIZQGCWXJFM-BYDSUWOYSA-N |

| SMILES | CC1CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound features a strained aziridine ring (a three-membered heterocycle with two carbon atoms and one nitrogen atom) substituted at the nitrogen by a 4-nitrobenzenesulfonyl group and at the C2 position by a methyl group. The (S)-configuration at the stereogenic center (C2) is critical for its chiral induction capabilities in synthetic applications . The nitro group on the sulfonyl moiety enhances electrophilicity, facilitating nucleophilic ring-opening reactions .

Key structural parameters include:

-

Bond angles: The aziridine ring exhibits bond angles of approximately 60°, contributing to its high ring strain () .

-

Electron-withdrawing effects: The nosyl group () withdraws electron density via resonance, rendering the nitrogen less basic and stabilizing the sulfonamide anion during anionic polymerization .

Spectroscopic Identification

-

NMR: Characteristic signals include a multiplet at 2.86–2.78 ppm for the aziridine protons and doublets at 2.61 and 2.02 ppm for the methyl group, with splitting patterns confirming the (S)-configuration .

-

IR spectroscopy: Strong absorptions at 1340 cm ( asymmetric stretch) and 1520 cm ( symmetric stretch) confirm the nosyl group .

Synthetic Methodologies

Preparation from L-Alaninol

A common route involves L-alaninol as the chiral precursor :

-

N-sulfonylation: Treatment of L-alaninol with 4-nitrobenzenesulfonyl chloride in dichloromethane and pyridine (20°C, 5 hours) yields the corresponding sulfonamide.

-

Cyclization: Mesylation of the primary alcohol with methanesulfonyl chloride (), followed by base-mediated intramolecular nucleophilic substitution, forms the aziridine ring .

This method achieves yields >70% and enantiomeric excesses ≥98% .

Alternative Routes

-

Epoxide aminolysis: Reaction of epoxides with nosyl-protected amines under basic conditions, though this approach is less stereoselective .

-

Enantioselective catalysis: Recent advances employ chiral catalysts for kinetic resolution of racemic aziridines, but scalability remains a challenge .

Reactivity and Applications in Organic Synthesis

Ring-Opening Reactions

The electron-deficient aziridine undergoes regioselective nucleophilic attack at the less substituted carbon:

Common nucleophiles:

-

Amines: Yield β-amino sulfonamides, precursors to peptidomimetics .

-

Thiols: Produce thioethers for cysteine protease inhibitors .

-

Grignard reagents: Form carbon-carbon bonds with retention of configuration at C2 .

Anionic Polymerization

The nosyl group stabilizes the growing polymer chain during anionic ring-opening polymerization (AROP) :

-

Mechanism: Initiation by alkyl lithium reagents generates a sulfonamide anion, which propagates via sequential aziridine ring openings.

-

Polymer properties: Poly(aziridine)s with molecular weights () of 3,600–19,200 g/mol and polydispersity indices () <1.2 have been reported .

Recent Advances and Future Directions

Deprotection Strategies

Samarium iodide () and magnesium in methanol efficiently remove the nosyl group without racemization :

Yields exceed 85%, preserving >98% ee .

Catalytic Asymmetric Synthesis

Emerging methods utilize chiral phosphine catalysts to enantioselectively synthesize analogous aziridines, potentially reducing reliance on chiral pool starting materials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume